

Comparative analysis of Pentadecanedioyl-CoA metabolism across different species

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Compound of Interest

Compound Name: Pentadecanedioyl-CoA

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Comparative Analysis of Pentadecanedioyl-CoA Metabolism Across Diverse Species

A comprehensive guide for researchers, scientists, and drug development professionals detailing the metabolic fate of **Pentadecanedioyl-CoA** in humans, mice, yeast, and bacteria. This document provides a comparative overview of the relevant pathways, enzymes, and available quantitative data, alongside detailed experimental protocols for further investigation.

The metabolism of dicarboxylic acids, such as pentadecanedioic acid, is a crucial process for cellular homeostasis, particularly under conditions of high lipid load or impaired mitochondrial fatty acid oxidation. The activated form, **Pentadecanedioyl-CoA**, enters distinct metabolic pathways across different species, reflecting their unique physiological and biochemical adaptations. This guide provides a comparative analysis of **Pentadecanedioyl-CoA** metabolism in humans, mice, yeast, and bacteria, offering insights into the conserved and divergent aspects of this metabolic route.

I. Overview of Pentadecanedioyl-CoA Metabolism

In mammals, including humans and mice, the breakdown of long-chain dicarboxylic acids like pentadecanedioic acid primarily occurs in peroxisomes through the β -oxidation pathway. This process serves as a detoxification route when the primary mitochondrial β -oxidation is overwhelmed or dysfunctional. In contrast, microorganisms such as yeast and bacteria exhibit

more varied metabolic strategies, with some capable of utilizing dicarboxylic acids as a carbon source for growth.

Human and Mouse Metabolism: A Peroxisomal Affair

In both humans and mice, the metabolism of **Pentadecanedioyl-CoA** is intrinsically linked to the function of peroxisomes. When long-chain fatty acids undergo ω -oxidation, they are converted to dicarboxylic acids, which are then activated to their CoA esters. These dicarboxylyl-CoAs are subsequently imported into peroxisomes for

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